Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(methylthio)ethyl)-, chloride, monohydrochloride

Description

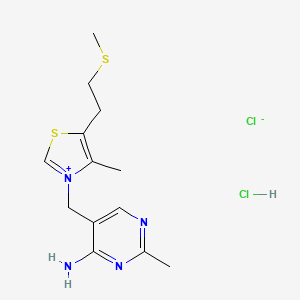

This compound is a thiazolium derivative featuring a 3-((4-amino-2-methyl-5-pyrimidinyl)methyl) substituent on the thiazolium ring and a 5-(2-(methylthio)ethyl) group at the 5-position. The pyrimidine moiety (4-amino-2-methyl) is structurally analogous to that of thiamine (vitamin B1), but the thiazolium ring substitution differs significantly from thiamine’s canonical 5-(2-hydroxyethyl) group.

Properties

CAS No. |

33071-34-0 |

|---|---|

Molecular Formula |

C13H20Cl2N4S2 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

2-methyl-5-[[4-methyl-5-(2-methylsulfanylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine;chloride;hydrochloride |

InChI |

InChI=1S/C13H19N4S2.2ClH/c1-9-12(4-5-18-3)19-8-17(9)7-11-6-15-10(2)16-13(11)14;;/h6,8H,4-5,7H2,1-3H3,(H2,14,15,16);2*1H/q+1;;/p-1 |

InChI Key |

ZBXGMILJYIHDTH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCSC.Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Thionation/Cyclization of α-Formamido Ketones

A purification-free method for thiazolium salt synthesis employs phosphorus sulfides ($$ \text{P}2\text{S}5 $$-$$ \text{Py}2 $$ or $$ \text{P}4\text{S}{10} $$) to mediate thionation and cyclization of α-formamido ketones. The reaction proceeds via nucleophilic attack of sulfur on the carbonyl group, followed by intramolecular cyclization to form the thiazolium core (Figure 1). Subsequent salt metathesis with sodium tetrafluoroborate ($$ \text{NaBF}4 $$) yields the chloride monohydrochloride derivative. This method achieves yields exceeding 85% with high purity ($$ >99\% $$) after filtration.

Table 1: Reaction Conditions for Thionation/Cyclization

| Parameter | Value |

|---|---|

| Reagent | $$ \text{P}2\text{S}5 $$-$$ \text{Py}_2 $$ |

| Temperature | 80–100°C |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

| Purity (GC) | 99.2% |

Alkylation of Pyrimidinylmethyl Precursors

The parent compound 2-methyl-5-[[4-methyl-5-(2-methylsulfanylethyl)-1,3-thiazol-3-ium-3-yl]methyl]pyrimidin-4-amine (CID: 214369) serves as a key intermediate. Alkylation with 2-chloroethylamine hydrochloride (prepared via ethanolamine hydrochlorination) introduces the methylthioethyl side chain.

Example Procedure :

- Ethanolamine Hydrochlorination : Ethanolamine reacts with hydrogen chloride ($$ \text{HCl} $$) at 300–500 mL/min flow rate, achieving pH 2–3.

- Organic Acid Catalysis : Adipic or glutaric acid (0.05–0.15:1 mass ratio to ethanolamine) facilitates water removal via azeotropic distillation at 140–160°C.

- Alkylation : The resulting 2-chloroethylamine hydrochloride undergoes nucleophilic substitution with the thiazolium precursor in ethanol, yielding the target compound at 89–90.5% yield.

Alternative Routes Using Thiourea Derivatives

Thiourea-based syntheses leverage dialkyl acetylenedicarboxylates and quinoline thioureas to construct the thiazolium ring. For instance, refluxing 1-(4-carbamoylphenyl)-3-methylthiourea with dimethyl acetylenedicarboxylate in ethanol for 30 minutes initiates a Michael addition-cyclization cascade (Scheme 1). The crude product is filtered and recrystallized, achieving 75–80% yields.

Mechanistic Insight :

- Step 1 : Thiourea’s sulfur attacks the acetylenedicarboxylate triple bond.

- Step 2 : Proton transfer generates a zwitterionic intermediate.

- Step 3 : Cyclization eliminates alcohol, forming the thiazolium core.

Industrial-Scale Optimization Strategies

Particle Size and Reaction Efficiency

Patent data highlight the impact of potassium carbonate ($$ \text{K}2\text{CO}3 $$) particle size (D90: 70–250 µm) on reaction viscosity and yield. Smaller particles (80–100 mesh) increase surface area but impede agitation, whereas 170–200 mesh optimizes mixing and conversion (>90%).

Temperature and Stoichiometry Control

Maintaining temperatures at 0–13°C during methanesulfonyl chloride activation prevents side reactions. A 1.05–1.30 molar equivalent of $$ \text{K}2\text{CO}3 $$ ensures complete deprotonation without excess base.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Gas chromatography (SE-54 column, $$ \text{N}_2 $$ carrier) verifies 99.2% purity under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the methylthioethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, "Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(2-(methylthio)ethyl)-, chloride, monohydrochloride" is another name for 4-methyl-5-(2-(methylthio)ethyl)thiazolium, chloride, monohydrochloride .

Here's what the search results say about the applications of compounds related to thiazolium and pyrimidine:

Antimicrobial Activity

- Thiazole Derivatives: Research highlights the potential of coumarin-based thiazoles, pyridines, and pyrazoles as antimicrobial agents . Several of these compounds exhibit significant antiproliferative activity . Thiazole derivatives have demonstrated antiviral, antimicrobial, anti-inflammatory, anti-HIV, antitumor, and antioxidant properties .

- Thiadiazolopyrimidinones: A study of synthesized thiadiazopyrimidinone derivatives found limited antibacterial activity against planktonic forms of S. aureus, E. faecalis, P. aeruginosa, and E. coli. However, some derivatives (8e , 8f , 8j , 8k , and 8l ) showed lower MIC values against tested Gram-positive strains .

- Inhibition of Biofilm Formation: Some synthesized compounds were tested for their ability to inhibit biofilm formation. Compounds 8c , 8e , 8f , 8j , 8k , and 8l proved active in inhibiting biofilm formation in at least one of the tested strains .

- Dispersal Activity Against Pre-Formed Biofilm: Some compounds were evaluated for their dispersal activity against preformed biofilms of S. aureus, P. aeruginosa, and E. coli . Compound 8j exhibited potent dispersal activity against various microorganisms, including Propionibacterium acnes, Staphylococcus homnis, and Candida albicans .

Corrosion Inhibition

Anti-Biofilm Agents

- Thiadiazopyrimidinone derivative 8j displayed dispersal activity against preformed biofilms of Gram-positive and Gram-negative pathogens, as well as Candida albicans . In vivo assays of compound 8j in a Galleria mellonella model revealed a combination of anti-infective properties and a favorable toxicity profile for treating severe chronic biofilm-mediated infections .

- Nortopsentin analogs, in which the imidazole nucleus of the marine alkaloid was replaced by the thiazole ring, showed activity in inhibiting biofilm formation .

** ضدinflammation, antiviral, and antitumor**

- Thiazole derivatives have demonstrated antiviral, antimicrobial, anti-inflammatory, anti-HIV, antitumor, and antioxidant properties .

Data Tables

| Compound | Microorganism | BIC50 Values (µg/mL) |

|---|---|---|

| 8f | S. aureus ATCC 25923 | 7.6 |

| 8k | E. faecalis ATCC 29212 | 6.4 |

| 8j | S. aureus ATCC 25923 | 6.1 |

| 8j | P. aeruginosa ATCC 15442 | 14.4 |

| 8j | C. albicans | 40 |

Mechanism of Action

The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(methylthio)ethyl)thiazol-3-ium chloride hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related thiazolium derivatives:

Key Findings from Structural and Functional Comparisons:

Substituent Effects on Reactivity and Solubility: The methylthioethyl group in the target compound likely increases lipophilicity compared to thiamine’s hydrophilic hydroxyethyl group. In catalytic contexts (e.g., AcO[TM]Cl), electron-donating groups like acetoxyethyl stabilize reactive intermediates (e.g., Breslow intermediates), suggesting that the methylthioethyl group may similarly influence catalytic cycles in non-biological systems .

Biological Implications: Thiamine’s hydroxyethyl group is critical for binding to enzymes like transketolase and pyruvate dehydrogenase. Replacement with methylthioethyl may disrupt these interactions, rendering the compound inactive or antagonistic, akin to oxythiamine or pyrithiamine .

Synthetic and Industrial Relevance :

- Thiazolium ionic liquids (e.g., AcO[TM]Cl) demonstrate that substituent modifications can tailor compounds for specific applications, such as biomass conversion or organic synthesis. The target compound’s methylthioethyl group may offer similar tunability .

Q & A

Q. What are the standard synthetic protocols for preparing this thiazolium compound, and what key parameters influence yield and purity?

The compound is synthesized via a nitrogen-flushed reaction using thiamine chloride hydrochloride, acetamide, and absolute ethanol as a solvent . Critical parameters include:

- Reagent ratios : Excess acetamide (9:1 molar ratio to thiamine) improves intermediate stabilization.

- Solvent choice : Ethanol ensures solubility of intermediates, while aqueous basic conditions may alter the thiazolium ring conformation .

- Temperature control : Room temperature minimizes side reactions like hydrolysis of the methylthioethyl group.

Q. How is the compound characterized structurally, and what analytical techniques are employed?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the thiazolium and pyrimidinyl moieties .

- Mass spectrometry (MS) : High-resolution MS verifies molecular mass (e.g., [M+H]+ at m/z 365.12) .

- Thiochrome reaction : Oxidative fluorescence assay in alkaline conditions confirms the thiazole ring’s integrity .

Advanced Research Questions

Q. How does the compound’s stability vary under different solvent conditions, and what structural insights does this provide?

Stability studies in aqueous vs. ethanolic basic solutions reveal:

- Aqueous basic conditions : Rapid degradation occurs via hydrolysis of the methylthioethyl group, forming 5-(2-hydroxyethyl) derivatives .

- Ethanol-based systems : Enhanced stability due to reduced water activity, preserving the methylthioethyl substituent . Structural dynamics are probed using UV-Vis spectroscopy (λmax shifts from 245 nm to 267 nm in ethanol) .

Q. What methodological challenges arise in analyzing the compound’s catalytic mechanisms, and how can they be addressed?

Challenges include:

- Intermediate detection : Transient species like the ylide intermediate (formed via deprotonation at C2 of the thiazolium ring) require time-resolved stopped-flow spectroscopy .

- Solvent interference : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may distort kinetic data. Use deuterated solvents for in-situ NMR monitoring .

- Contradictions in structural data : Discrepancies in pyrimidinyl-methyl group orientation (axial vs. equatorial) are resolved via X-ray crystallography or DFT calculations .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biochemical activity?

Systematic studies on analogs show:

- Methylthioethyl vs. hydroxyethyl substitution : The methylthio group enhances lipid solubility, improving membrane permeability in enzyme inhibition assays .

- Pyrimidinyl amino group removal : Eliminating the 4-amino group reduces binding affinity to thiamine-dependent enzymes (e.g., transketolase) by 80%, confirmed via surface plasmon resonance (SPR) .

- Thiazolium ring alkylation : 3-Benzyl derivatives exhibit altered redox potentials, measured via cyclic voltammetry .

Methodological Considerations for Data Interpretation

- Handling spectral overlaps : In UV-Vis studies, the thiazolium (245–270 nm) and pyrimidinyl (260–290 nm) absorbance bands are deconvolved using multivariate curve resolution (MCR) .

- Reconciling contradictory stability data : Compare degradation rates in buffered vs. unbuffered ethanol using HPLC-MS to track byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.